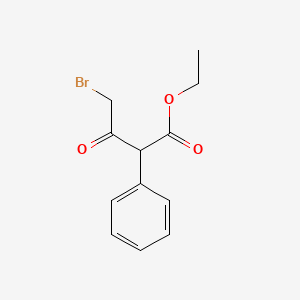
Ethyl 4-bromo-3-oxo-2-phenylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-bromo-3-oxo-2-phenylbutanoate is an organic compound with the molecular formula C12H13BrO3. It is a derivative of butanoic acid, featuring a bromine atom, a phenyl group, and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-bromo-3-oxo-2-phenylbutanoate can be synthesized through several methods. One common approach involves the bromination of ethyl 3-oxo-4-phenylbutanoate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride or chloroform .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-3-oxo-2-phenylbutanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or primary amines in polar solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of ethyl 4-hydroxy-3-oxo-2-phenylbutanoate or ethyl 4-amino-3-oxo-2-phenylbutanoate.
Reduction: Formation of ethyl 4-bromo-3-hydroxy-2-phenylbutanoate.
Oxidation: Formation of ethyl 4-bromo-3-oxo-2-phenylbenzoate.
Scientific Research Applications
Ethyl 4-bromo-3-oxo-2-phenylbutanoate has several applications in scientific research:
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-3-oxo-2-phenylbutanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by forming covalent bonds with active site residues. The bromine atom and carbonyl group play crucial roles in these interactions, facilitating the formation of stable complexes with target molecules .
Comparison with Similar Compounds
Ethyl 4-bromo-3-oxo-2-phenylbutanoate can be compared with similar compounds such as:
Ethyl 3-oxo-4-phenylbutanoate: Lacks the bromine atom, making it less reactive in substitution reactions.
Ethyl 2-oxo-4-phenylbutyrate: Features a different position of the carbonyl group, affecting its reactivity and applications.
Ethyl 4-hydroxy-3-oxo-2-phenylbutanoate: Contains a hydroxyl group instead of a bromine atom, leading to different chemical properties and uses.
These comparisons highlight the unique reactivity and versatility of this compound in various chemical and biological contexts.
Properties
Molecular Formula |
C12H13BrO3 |
|---|---|
Molecular Weight |
285.13 g/mol |
IUPAC Name |
ethyl 4-bromo-3-oxo-2-phenylbutanoate |
InChI |
InChI=1S/C12H13BrO3/c1-2-16-12(15)11(10(14)8-13)9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3 |
InChI Key |
GAXPURVAVRYCEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















